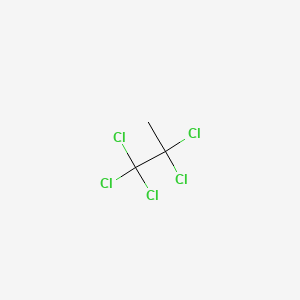

1,1,1,2,2-Pentachloropropane

Descripción general

Descripción

1,1,1,2,2-Pentachloropropane is an organochlorine compound with the molecular formula C3H3Cl5. It is a chlorinated derivative of propane, where five hydrogen atoms are replaced by chlorine atoms. This compound is known for its significant role in various chemical synthesis processes and its utility in industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,1,2,2-Pentachloropropane can be synthesized through the chlorination of 1,1,1,2-tetrachloropropane. The reaction involves the addition of chlorine to 1,1,1,2-tetrachloropropane under controlled conditions, typically in the presence of a catalyst such as solid oxide . The reaction is a gas-liquid-solid three-phase reaction, where the reactants are introduced into a reactor and subjected to mild conditions to achieve high selectivity and conversion rates .

Industrial Production Methods

In industrial settings, the continuous preparation method is often employed. This involves the continuous introduction of 1,1,1,3-tetrachloropropane and chlorine into a reactor, where they react under the influence of a solid oxide catalyst. The process is designed to be efficient, with minimal waste production and high product selectivity .

Análisis De Reacciones Químicas

Types of Reactions

1,1,1,2,2-Pentachloropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Dehydrochlorination Reactions: Heating this compound in the absence of a catalyst can lead to dehydrochlorination, forming compounds like 1,1,2,3-tetrachloropropene.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Heat: Dehydrochlorination reactions typically require heating the compound in a gas phase.

Major Products Formed

1,1,1,3,3-Pentachloropropane: Formed through radical addition reactions involving carbon tetrachloride and vinyl chloride.

1,1,2,3-Tetrachloropropene: Formed through dehydrochlorination reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,1,1,2,2-Pentachloropropane is primarily utilized as an intermediate in the synthesis of other chlorinated compounds. It serves as a precursor for producing fluorinated hydrocarbons and other specialty chemicals.

- Synthesis Methods :

- The compound can be synthesized via radical addition reactions involving carbon tetrachloride and vinyl chloride in the presence of catalysts like cuprous chloride. This method allows for high selectivity and yield in producing chlorinated alkanes .

- Another method involves using sulfuryl chloride as a chlorinating agent under controlled conditions to enhance selectivity and reduce by-products .

Industrial Applications

- Production of Fluorinated Compounds :

- Solvent Applications :

- Agricultural Chemicals :

Environmental Considerations

The use of chlorinated compounds raises concerns regarding environmental impact and human health.

- Persistence and Bioaccumulation :

- Regulatory Status :

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound demonstrated that adjusting reaction parameters such as temperature and catalyst concentration significantly improved yield and purity of the product. The findings suggest that fine-tuning these parameters can enhance industrial production processes .

Case Study 2: Environmental Impact Assessment

An environmental assessment study evaluated the impact of chlorinated solvents on groundwater contamination. The results indicated that improper disposal of products containing this compound could lead to long-term soil and water pollution issues. Recommendations were made for stricter regulations on usage and disposal practices .

Mecanismo De Acción

The mechanism of action of 1,1,1,2,2-Pentachloropropane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of chlorine atoms, participating in radical addition and substitution reactions. The compound’s chlorinated nature makes it reactive towards nucleophiles and reducing agents, facilitating the formation of various products .

Comparación Con Compuestos Similares

Similar Compounds

1,1,2,2,3-Pentachloropropane: Another chlorinated derivative of propane with a similar molecular formula (C3H3Cl5) but different chlorine atom positions.

1,1,2,3,3-Pentachloropropane: Similar in structure but with chlorine atoms at different positions.

Uniqueness

1,1,1,2,2-Pentachloropropane is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it undergoes. This compound’s ability to participate in various chemical reactions and its utility in industrial applications highlight its distinct properties compared to other similar chlorinated hydrocarbons .

Actividad Biológica

1,1,1,2,2-Pentachloropropane (PCP) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and toxicological implications. This article reviews the available literature on the biological effects of PCP, including its toxicity profiles, mechanisms of action, and relevant case studies.

This compound is a synthetic compound characterized by five chlorine atoms attached to a propane backbone. Its chemical formula is C3H3Cl5, and it is primarily used in industrial applications. The compound's structure contributes to its reactivity and biological interactions.

Acute and Chronic Toxicity

Studies have indicated that PCP exhibits significant toxicity in various animal models. For instance:

- Inhalation Studies : Rats exposed to high concentrations (25 ppm) of PCP showed reduced body weight gain and food consumption during a 15-week exposure period. Pathological examinations revealed hepatocellular hypertrophy and chronic nephropathy in male rats .

- Immunotoxicity : Exposure to PCP resulted in decreased total leukocyte and lymphocyte counts in male rats, suggesting potential immunosuppressive effects .

Reproductive and Developmental Effects

Research has highlighted concerns regarding the reproductive toxicity of PCP:

The mechanisms through which PCP exerts its biological effects are not fully understood but may involve:

- Endocrine Disruption : Chlorinated hydrocarbons are known to interact with endocrine systems. Although specific studies on PCP are scarce, similar compounds have shown the ability to bind estrogen receptors .

- Oxidative Stress : Chlorinated compounds can induce oxidative stress pathways leading to cellular damage. This mechanism may be relevant in understanding the hepatotoxicity observed in animal studies .

Case Studies and Research Findings

Several studies have contributed to our understanding of PCP's biological activity:

Propiedades

IUPAC Name |

1,1,1,2,2-pentachloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl5/c1-2(4,5)3(6,7)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCVHAQNWWBTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204164 | |

| Record name | Propane, pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55632-13-8 | |

| Record name | Propane, pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055632138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, pentachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.